Medrylamine

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Medrylamine often involves complex reactions that require precise conditions to achieve high yields and desired properties. For instance, the spontaneous amino-yne click polymerization method demonstrates an efficient approach to synthesizing poly(enamine)s under mild conditions without external catalysts, achieving high molecular weights and excellent yields up to 99% (He et al., 2017). Such methodologies may offer insights into creating compounds with specific functionalities and structures akin to this compound.

Molecular Structure Analysis

Understanding the molecular structure of compounds like this compound is crucial for predicting their reactivity and interactions. Studies involving X-ray crystallography provide valuable information on molecular geometries and structural characteristics. For example, the structural analysis of zinc complexes with bis(3-aminopropyl)methylamine reveals distorted trigonal bipyramidal geometries, offering a glimpse into the potential structural aspects of this compound or its derivatives (Guha et al., 2006).

Chemical Reactions and Properties

The chemical behavior of compounds similar to this compound is influenced by their molecular structures and functional groups. For instance, the copper-catalyzed borylative cyclization of o-(cyano)phenyl propargyl carbonates showcases the regioselective synthesis of functionalized compounds, highlighting the importance of catalysts in directing chemical reactions (Xiong et al., 2018). Such reactions are critical for modifying chemical structures to achieve desired properties and activities.

Physical Properties Analysis

The physical properties of compounds like this compound, including solubility, stability, and thermal properties, are essential for their practical applications. The synthesis of polymeric materials with unique properties, such as aggregation-induced emission characteristics, demonstrates the interplay between molecular structure and physical behavior (He et al., 2017). These properties are crucial for designing compounds with specific functionalities for industrial or medical applications.

Chemical Properties Analysis

The reactivity and interaction of compounds akin to this compound with other chemical species are determined by their chemical properties. The study of enamines as potential antibacterials, for example, provides insights into the structure-activity relationship, highlighting how variations in molecular structure can influence chemical reactivity and biological activity (Xiao et al., 2007).

Scientific Research Applications

1. Soil Quality Improvement and Plant Growth

Medrylamine, as part of polyacrylate polymers, has been studied for its application in enhancing soil quality. Research by Varennes and Queda (2005) demonstrated that insoluble polyacrylate polymers, possibly containing this compound, can stimulate plant growth in copper-contaminated soils. This finding is significant in the context of soil remediation and agricultural productivity in contaminated lands (Varennes & Queda, 2005).

2. Polymer Property Prediction

The role of this compound in polymeric materials has been explored in research like that of Debska and Wianowska (2002). They investigated new polymeric materials based on acrylamide-modified melamine resins, which could include this compound derivatives. Their work contributes to the understanding of how such compounds influence the properties of polymers, particularly in waterproofing applications (Debska & Wianowska, 2002).

3. Paper Preservation

Isca et al. (2016) conducted a study on the use of water-soluble polyamidoamines (PAAOH's) for paper preservation. These compounds, potentially containing this compound structures, demonstrated effectiveness in deacidification and biostatic properties, showing promise in paper conservation and archival preservation (Isca et al., 2016).

4. Environmental Health and Safety

In terms of environmental health and safety, Tepe and Cebi (2019) reviewed the sources and public health risks of acrylamide and polyacrylamide in environmental water. This research is relevant for understanding the environmental impact of this compound-related compounds, particularly in the context of industrial applications and potential public health risks (Tepe & Cebi, 2019).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Medrylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an H1 receptor antagonist, binding to histamine receptors and preventing histamine from exerting its effects . This interaction is crucial in reducing allergic responses and inflammation. Additionally, this compound interacts with muscarinic receptors, contributing to its anticholinergic effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking H1 receptors, this compound inhibits the release of inflammatory mediators, thereby reducing inflammation and allergic responses . It also affects muscarinic receptors, leading to decreased smooth muscle contractions and reduced glandular secretions . These effects are particularly beneficial in conditions like allergic rhinitis and urticaria.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to H1 histamine receptors, thereby preventing histamine from activating these receptors . This binding inhibits the downstream signaling pathways that lead to inflammation and allergic symptoms. Additionally, this compound’s interaction with muscarinic receptors results in the inhibition of acetylcholine-mediated responses, contributing to its anticholinergic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in vitro and in vivo studies has demonstrated consistent antihistamine and anticholinergic effects, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces allergic symptoms and inflammation without significant adverse effects . At higher doses, this compound may cause toxic effects, including sedation, dry mouth, and urinary retention . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation and eventual excretion from the body. The metabolic pathways of this compound also involve phase I and phase II reactions, including oxidation, reduction, and conjugation . These processes ensure the efficient elimination of this compound and its metabolites from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and brain . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability . Transporters and binding proteins also play a role in the localization and accumulation of this compound within specific tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm and interacts with various cellular compartments, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, where it exerts its pharmacological effects . This localization is crucial for the precise regulation of this compound’s activity within cells.

properties

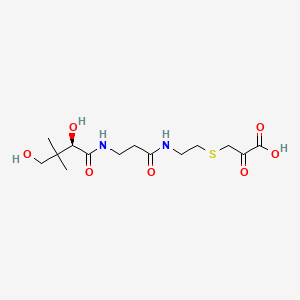

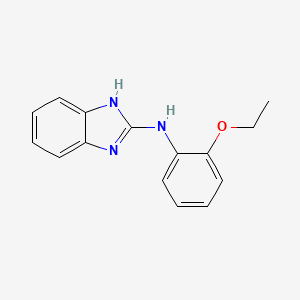

IUPAC Name |

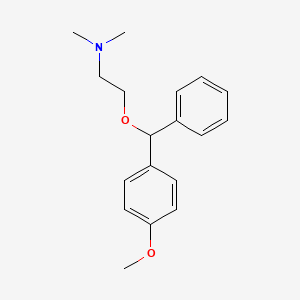

2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16/h4-12,18H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCMCXBSUDRYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862116 | |

| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

524-99-2 | |

| Record name | 2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medrylamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R003655CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)